2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative featuring an ethoxy group at the 6-position of the phenol ring and a [(2-chloro-4-methylphenyl)amino]methyl substituent.
Properties
IUPAC Name |
2-[(2-chloro-4-methylanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-11(2)9-13(14)17/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZUBTYIBBNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 2-chloro-4-methylphenylamine with 6-ethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of phenolic derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at the phenolic or amine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol and its analogs:
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy: The target compound’s ethoxy group increases molecular weight by ~14 g/mol compared to its methoxy analog .
- Chloro Positional Isomerism : The 3-chloro-4-methylphenyl analog (sc-495287) differs in chloro substitution position, which may alter steric interactions in biological targets compared to the 2-chloro isomer .
- The dichloro analog (ChemBK) exhibits higher molecular weight (312.19 g/mol) and lipophilicity, which could enhance tissue retention but increase toxicity risks .
- Bromo Substituents : The 4-bromo analog (sc-495286) introduces a heavier halogen, which may improve binding affinity in halogen-bonding interactions but raises synthetic complexity .
Biological Activity
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol, a compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol, has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-chloro-4-methylphenylamine with 6-ethoxyphenol under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity . The compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity by either inhibiting or enhancing their functions through competitive or allosteric mechanisms .
Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, analogues have shown significant potency against human adenovirus (HAdV), with selectivity indexes exceeding 100, suggesting potential therapeutic applications in viral infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with the activity of enzymes critical for DNA replication in viruses, thereby hindering their life cycle .
Case Studies
- Antiviral Studies : A study on related compounds demonstrated that certain analogues exhibited IC50 values in the low micromolar range against HAdV, highlighting the potential of these compounds for further development as antiviral agents .
- Enzyme Interaction : Research has shown that this compound can interact with various enzyme systems, leading to altered enzymatic activity. This interaction is crucial for understanding its potential therapeutic applications in treating diseases linked to enzyme dysfunction .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | C16H18ClNO2 | Antiviral, Enzyme Inhibition | Potent against HAdV |
| 5-chloro-2-hydroxybenzamide | C7H7ClN2O | Antiviral | IC50 = 0.27 μM against HAdV |
| 6-Ethoxyphenol | C10H14O3 | Antioxidant | Potential protective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
